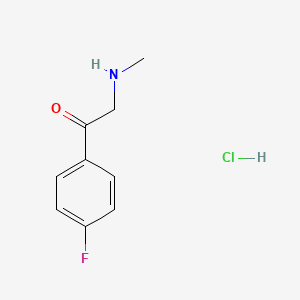
1-(4-Fluorophenyl)-2-methylamino-1-oxo-ethane hydrochloride
Cat. No. B8296215
M. Wt: 203.64 g/mol
InChI Key: HCDZHHQWZNOVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04973598
Procedure details


1.2 g of 10% palladium on charcoal is added under a nitrogen atmosphere to a solution of 10 g (31 mmol) of the compound from Example 1 in 200 ml of glacial acetic acid. After hydrogenation in a shaking apparatus (hydrogen uptake about 700 ml), the catalyst is filtered off, the solvent is removed by distillation and the product is washed with water and dried.
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH2:2]([N:9](C)[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1)=[O:12])C1C=CC=CC=1>[Pd].C(O)(=O)C>[ClH:1].[F:19][C:16]1[CH:15]=[CH:14][C:13]([C:11](=[O:12])[CH2:10][NH:9][CH3:2])=[CH:18][CH:17]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N(CC(=O)C1=CC=C(C=C1)F)C
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After hydrogenation in a shaking apparatus (hydrogen uptake about 700 ml), the catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by distillation
|
WASH
|
Type
|
WASH
|
|
Details
|
the product is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.FC1=CC=C(C=C1)C(CNC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
